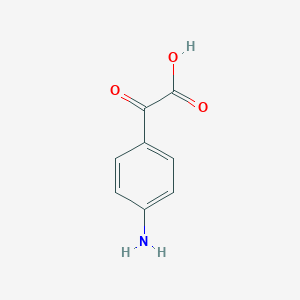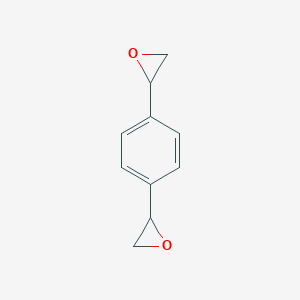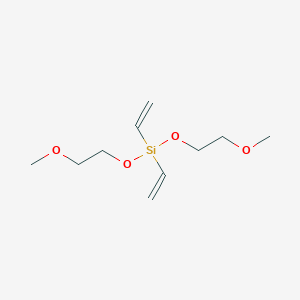![molecular formula C22H27N5O10S2 B106985 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 96680-30-7](/img/structure/B106985.png)
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H27N5O10S2 and its molecular weight is 585.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemotherapeutic Efficacy
This compound has been studied for its chemotherapeutic efficacy. Bergmann, Wahlig, & Mitsuhashi (1979) compared cefazedone (a related compound) with cefazolin and cephalothin in treating experimental bacterial infections in mice. Cefazedone showed superior effectiveness against certain strains of Staphylococci, Streptococci, E. coli, and Klebsiella compared to cefazolin, and highly superior effectiveness against all organisms tested when compared to cephalothin (Bergmann, Wahlig, & Mitsuhashi, 1979).
Metabolic Fate in Animals
The metabolic fate of ceftizoxime (a compound with structural similarities) was studied in rats and dogs after intravenous dosing by Noda et al. (1980). The study found that ceftizoxime was rapidly distributed throughout the body, maintaining high concentrations in the serum, kidneys, liver, lungs, trachea, and skin. Most of the serum radioactivity was present as unchanged ceftizoxime, especially in dogs. The compound was found to be resistant to metabolic degradation in dogs (Noda et al., 1980).
Dosage Regimen Design in Animal Studies
Mordenti (1986) discussed the importance of establishing pharmacokinetic equivalency between species when selecting dosage regimens for different animal species, using ceftizoxime as a model compound. The study provided insights into how dosage and scheduling can be adjusted to achieve similar peak serum concentrations and exposure durations across different species, which is crucial for pharmacokinetic studies and ensuring the safety and efficacy of pharmacological agents (Mordenti, 1986).
Mecanismo De Acción
Target of Action
The primary target of 2-Formyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) . PBPs are critical for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
2-Formyl-cefpodoxime proxetil is a prodrug . After oral administration, it is absorbed and de-esterified by the intestinal mucosa to its active form, cefpodoxime . Cefpodoxime binds preferentially to PBP3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The key biochemical pathway affected by 2-Formyl-cefpodoxime proxetil is the peptidoglycan synthesis pathway . By inhibiting PBP3, cefpodoxime prevents the cross-linking of peptidoglycan strands, which is crucial for bacterial cell wall structural integrity . This disruption in the pathway leads to cell wall weakening and ultimately, bacterial cell lysis .
Pharmacokinetics
Cefpodoxime proxetil exhibits good oral bioavailability, with approximately 50% of the administered dose being absorbed systemically . The absorption is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours .
Result of Action
The result of 2-Formyl-cefpodoxime proxetil’s action is the death of the bacterial cells . By inhibiting the synthesis of peptidoglycan, the drug weakens the bacterial cell wall, leading to cell lysis and death . This makes it effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of 2-Formyl-cefpodoxime proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, the drug’s efficacy can be affected by the presence of certain extended-spectrum beta-lactamases that can inactivate cefpodoxime
Propiedades
Número CAS |
96680-30-7 |
|---|---|
Fórmula molecular |
C22H27N5O10S2 |
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14+/t11?,15-,19-/m1/s1 |
Clave InChI |
KBBPBOYVHDSXFI-JGLUBIDVSA-N |
SMILES isomérico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)COC |
SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
SMILES canónico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Sinónimos |
(6R,7R)-7-[[(2Z)-2-[2-(Formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl Ester; [6R-[6α,7β(Z)]]-7-[[[2-(Formylamino)-4-thiazoly |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



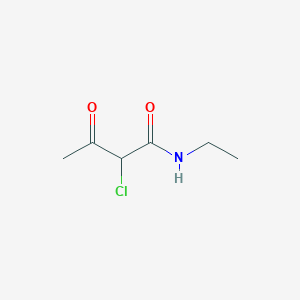
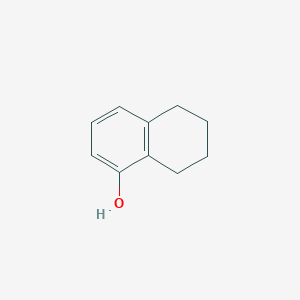

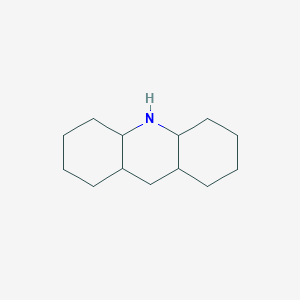


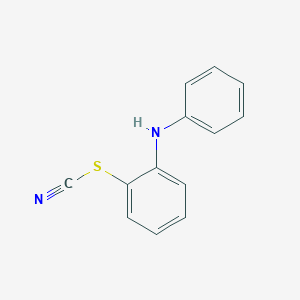
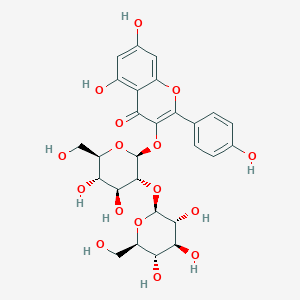
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)


